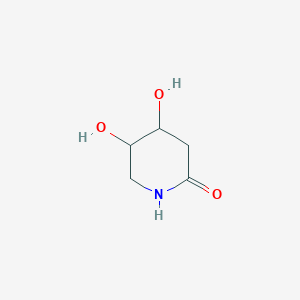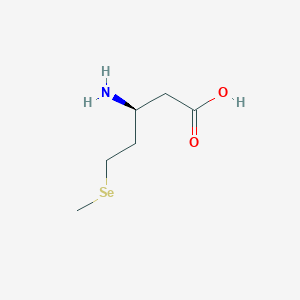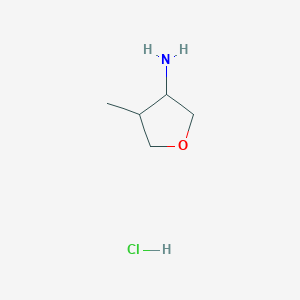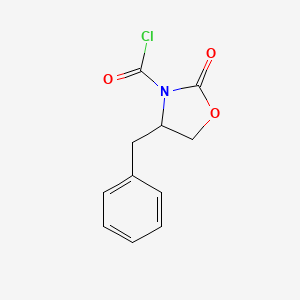
4,5-Dihydroxypiperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydroxypiperidin-2-one is a heterocyclic organic compound that features a piperidine ring with hydroxyl groups at the 4 and 5 positions and a ketone group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydroxypiperidin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4,5-dihydroxy-2-piperidone with suitable reagents can yield the desired compound. Another method involves the use of multi-component reactions, which are efficient and provide high yields .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes that ensure high purity and yield. These methods often employ catalytic processes and green chemistry principles to minimize environmental impact. The use of continuous flow reactors and automated systems can further enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydroxypiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the ketone group can produce diols .
Scientific Research Applications
4,5-Dihydroxypiperidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4,5-Dihydroxypiperidin-2-one involves its interaction with specific molecular targets. The hydroxyl and ketone groups play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and other interactions with biological macromolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxypiperidine: Lacks the ketone group at the 2 position.
4,5-Dihydroxypiperidine: Lacks the ketone group at the 2 position.
4-Piperidone: Lacks the hydroxyl groups at the 4 and 5 positions.
Uniqueness
4,5-Dihydroxypiperidin-2-one is unique due to the presence of both hydroxyl groups and a ketone group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C5H9NO3 |
|---|---|
Molecular Weight |
131.13 g/mol |
IUPAC Name |
4,5-dihydroxypiperidin-2-one |
InChI |
InChI=1S/C5H9NO3/c7-3-1-5(9)6-2-4(3)8/h3-4,7-8H,1-2H2,(H,6,9) |
InChI Key |
RJRCRXCFFUVWAN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CNC1=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-N-ethyl-N-[(4-methylsulfanylphenyl)methyl]propanamide](/img/structure/B14797193.png)

![2-amino-N-cyclopropyl-3-methyl-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B14797208.png)

![Carbamic acid, N-[(1S,2R)-2-azidocyclohexyl]-, 1,1-dimethylethyl ester](/img/structure/B14797221.png)
![(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-propan-2-ylazetidine-2-carboxylic acid](/img/structure/B14797225.png)


![tert-butyl N-[4-[(2-phenylcyclopropyl)amino]cyclohexyl]carbamate](/img/structure/B14797242.png)
![2-amino-N-cyclopropyl-N-[(2-iodophenyl)methyl]propanamide](/img/structure/B14797263.png)

![[(6-Methyl-2,3-dihydrothiochromen-4-ylidene)amino] 4-methoxybenzenesulfonate](/img/structure/B14797276.png)

